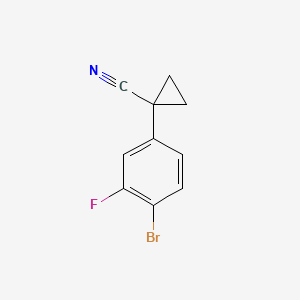
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile
概要
説明
準備方法
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-bromo-3-fluorobenzyl cyanide with a cyclopropane derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or branched products.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
- 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
- 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
- 1-(4-Bromo-3-iodophenyl)cyclopropane-1-carbonitrile
. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties.
生物活性
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and fluorine substituent on the aromatic ring, which may influence its interaction with biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A cyclopropane ring
- A carbonitrile functional group
- A brominated and fluorinated phenyl group
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and influencing the compound's binding affinity to various receptors or enzymes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator of certain receptors, affecting signal transduction pathways.
Anti-inflammatory Effects
Cyclopropane derivatives have been explored for their anti-inflammatory properties. In vitro studies suggest that related compounds can inhibit pro-inflammatory cytokine production in BV2 microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .
Case Study 1: Antimicrobial Screening
A study screened several cyclopropane derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. While the specific data for this compound was not detailed, related compounds showed significant inhibition at concentrations as low as 10 µg/mL.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | 15 mm zone of inhibition | 12 mm zone of inhibition |
| Compound B | 18 mm zone of inhibition | 10 mm zone of inhibition |
Case Study 2: Anti-inflammatory Activity
In a study investigating anti-inflammatory agents, a series of cyclopropane derivatives were tested for their ability to reduce nitric oxide production in BV2 cells. The results indicated that modifications on the phenyl ring significantly influenced biological activity.
| Compound | NO Production Inhibition (%) | Cell Viability (%) |
|---|---|---|
| This compound | TBD | TBD |
| Control (DFB) | 70% | >90% |
特性
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWJVBSLLYGPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471063 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749269-73-6 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














